molecular formula C6H9F3OS B1453889 4-(Trifluoromethyl)thian-4-ol CAS No. 1247519-72-7

4-(Trifluoromethyl)thian-4-ol

Cat. No. B1453889
M. Wt: 186.2 g/mol
InChI Key: WTEMWLFCBNLZJD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thian-4-ol, also known as 2-Trifluoromethyl-4,5-dihydrothiophene-3-carboxylic acid, is a sulfur-containing heterocyclic compound .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)thian-4-ol is C6H9F3OS, and its molecular weight is 186.2 g/mol . Further structural analysis would require more specific information or advanced analytical techniques.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Thiochromen and Thiazolidin Derivatives : 4-(Trifluoromethyl)thian-4-ol, as a derivative, has been utilized in the synthesis of 2-Trifluoromethyl-4H-thiochromen-4-ol or cis-2-(trifluoromethyl)thiochroman-4-ol through the reduction of 2-Trifluoromethyl-4H-thiochromen-4-one. This showcases its role in creating structurally diverse scaffolds, like thiochromenes and thiazolidins, which are significant for their potential biological activities (Usachev, Shafeev, & Sosnovskikh, 2006).

  • Efficient Synthetic Strategies : A facile and efficient synthetic strategy to derivatives involving the (trifluoromethyl)thio group has been developed. This includes the creation of 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting the ability to introduce (trifluoromethyl)thio groups under mild conditions, which is critical for the synthesis of complex organic molecules (Xiang & Yang, 2014).

  • Diverse Scaffolds of Biological Interest : The one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a three-component reaction illustrates the compound's utility in forming diverse biological scaffolds, including isoxazoles and triazoles. This highlights its versatility in contributing to the development of compounds with potential biological and pharmacological activities (Dalmal et al., 2014).

  • Electrophilic Trifluoromethylation : The trifluoromethyl thianthrenium triflate has been presented as a novel trifluoromethylating agent for electrophilic, radical, and nucleophilic trifluoromethylation reactions, demonstrating the compound's significance in introducing trifluoromethyl groups to various molecular scaffolds (Jia et al., 2021).

Advanced Materials and Sensing

  • Photoluminescence and Electroluminescence : Iridium(III) complexes with (trifluoromethyl)thio and other related groups have shown significant potential in organic light-emitting diodes (OLEDs) due to their excellent photoluminescence and electroluminescence properties. These studies demonstrate the critical role of such compounds in the development of high-performance electronic and photonic devices (Jing, Zhao, & Zheng, 2017).

Safety And Hazards

The safety data sheet for a related compound, 4-(Trifluoromethyl)thiophenol, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(trifluoromethyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3OS/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMWLFCBNLZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thian-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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